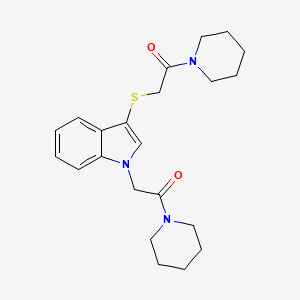![molecular formula C26H24N4O5 B11281793 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B11281793.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, a nitro group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using methyl iodide in the presence of a base.
Nitration: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution using piperidine and a suitable leaving group.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidinyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring and nitro group are likely key functional groups involved in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide is unique due to the presence of the nitro group and the piperidinyl group, which may confer specific biological activities or chemical reactivity not found in similar compounds. The combination of these functional groups with the benzoxazole and methoxyphenyl moieties makes this compound a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C26H24N4O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C26H24N4O5/c1-34-23-12-10-18(26-28-19-7-3-4-8-24(19)35-26)15-20(23)27-25(31)17-9-11-21(22(16-17)30(32)33)29-13-5-2-6-14-29/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,31) |
InChI Key |
NLRJKFOLBLZRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281719.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11281727.png)
![5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide](/img/structure/B11281728.png)
![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11281731.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-phenylacetamide](/img/structure/B11281735.png)
![Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281736.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B11281737.png)
![N-cycloheptyl-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281746.png)
![methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11281747.png)
![N-Cyclohexyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281761.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281774.png)
